Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of ergoline derivatives. This compound is known for its unique structural features, which include an ergoline skeleton fused with an imidazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate typically involves multiple steps, starting from the basic ergoline structure. One common method involves the reaction of ergot alkaloids with imidazole derivatives under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Chloroform, methanol, and other organic solvents.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets in the body. It is known to bind to various receptors, including dopaminergic and serotonergic receptors, influencing neurotransmitter activity. This interaction can modulate signaling pathways and produce therapeutic effects, particularly in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Nicergoline: Another ergoline derivative with similar structural features.
Methylergometrine: Shares the ergoline skeleton but differs in its functional groups.
Ergotamine: A well-known ergoline derivative used in the treatment of migraines.
Uniqueness
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate is unique due to its combination of an ergoline skeleton with an imidazole ring, which imparts distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
160730-44-9 |
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Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 1-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)19-12-26(13-24-19)11-14-7-17-16-5-4-6-18-21(16)15(9-23-18)8-20(17)25(2)10-14/h4-6,9,12-14,17,20,23H,3,7-8,10-11H2,1-2H3/t14-,17?,20-/m1/s1 |
InChI Key |
PVYNLMLETYEFRP-LOPWJBSJSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(C=N1)C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Origin of Product |
United States |
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